N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
CAS No.:
Cat. No.: VC15155457
Molecular Formula: C22H25N5O4S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O4S |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
| Standard InChI | InChI=1S/C22H25N5O4S/c1-4-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-5-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28) |
| Standard InChI Key | SRKGAWKJHRJFEH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)OC)OC |
Introduction
The compound N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic molecule with potential applications in medicinal chemistry due to its heterocyclic framework. It contains several functional groups and structural motifs that are commonly associated with biological activity.
Structural Features
The molecular structure of the compound includes:
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Aromatic Substituent: The 3,5-dimethoxyphenyl group provides aromaticity and potential sites for π–π interactions.
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Thieno[2,3-e]124triazolo[4,3-a]pyrimidine Core: This bicyclic heterocyclic system is known for its bioactivity in various pharmacological contexts.
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Amide Linkage: The butanamide group connects the phenyl and heterocyclic systems and may enhance solubility or binding affinity in biological systems.
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Ketone Functionality: The 5-oxo group contributes to hydrogen bonding potential and electronic effects.
Synthesis
While specific synthetic routes for this compound are not available in the provided results, compounds with similar structural motifs are typically synthesized using:
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Cyclization Reactions: Formation of the thieno-triazolo-pyrimidine core often involves cyclization of triazoles with thiophene derivatives.
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Amide Coupling: The butanamide linkage can be introduced via amidation reactions using activated carboxylic acids or acid chlorides.
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Methoxylation: The dimethoxyphenyl group can be synthesized through selective methylation of hydroxyphenols.
Pharmacological Activity
Compounds with triazolo-pyrimidine cores are known for diverse biological activities:
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Antimicrobial: Effective against bacterial and fungal strains due to their ability to disrupt cell wall synthesis.
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Anti-inflammatory: Potential inhibitors of enzymes like cyclooxygenase (COX).
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Anticancer: May interact with DNA or inhibit specific kinases involved in tumor progression.
Molecular Docking Studies
The compound's heterocyclic core and functional groups make it a candidate for computational docking studies to predict binding affinities with biological targets such as enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of the compound:
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Nuclear Magnetic Resonance (NMR):
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-NMR for proton environments.
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-NMR for carbon skeleton elucidation.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identification of functional groups (e.g., amide C=O stretch).
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X-ray Crystallography:
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For detailed three-dimensional structural analysis.
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